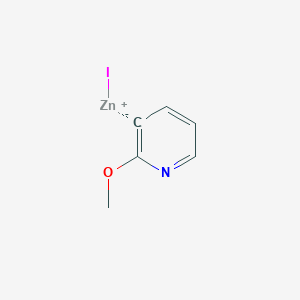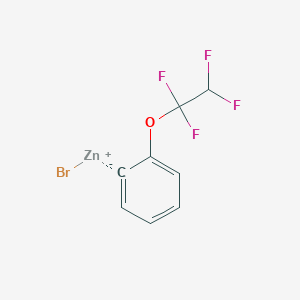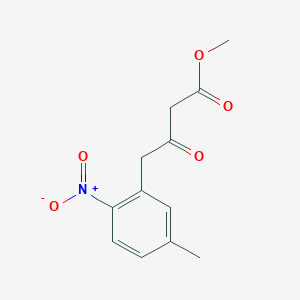
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is an organic compound with a complex structure that includes a nitro group, a chloro group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be catalyzed by various bases such as sodium hydroxide, barium hydroxide, or even solid catalysts like alumina under microwave irradiation .
Industrial Production Methods
For industrial production, the synthesis process needs to be optimized for yield and purity. This often involves the use of high-purity reagents and controlled reaction conditions. The reaction mixture is typically stirred under microwave irradiation to increase the reaction rate and yield . After the reaction, the product is isolated and purified through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.
Oxidation: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. These reactions can affect various biochemical pathways and molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(4-chloro-3-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-bromo-2-nitrophenyl)-3-oxobutanoate
- Methyl 4-(5-chloro-2-methoxyphenyl)-3-oxobutanoate
Uniqueness
Methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate is unique due to the presence of both a nitro group and a chloro group on the aromatic ring, which provides distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H10ClNO5 |
|---|---|
Poids moléculaire |
271.65 g/mol |
Nom IUPAC |
methyl 4-(5-chloro-2-nitrophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H10ClNO5/c1-18-11(15)6-9(14)5-7-4-8(12)2-3-10(7)13(16)17/h2-4H,5-6H2,1H3 |
Clé InChI |
JIAMYYLLJPEXPD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


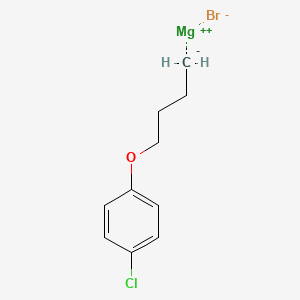
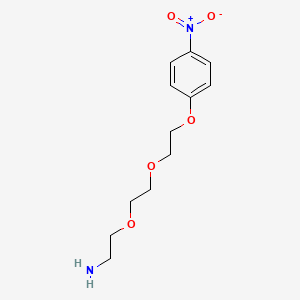
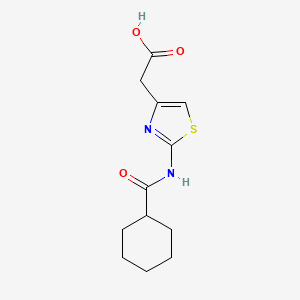
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
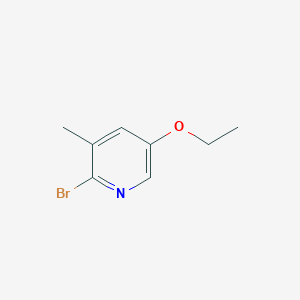
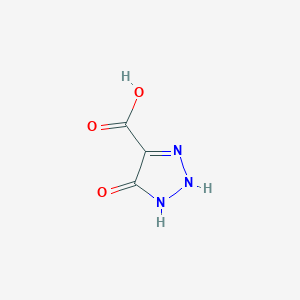
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
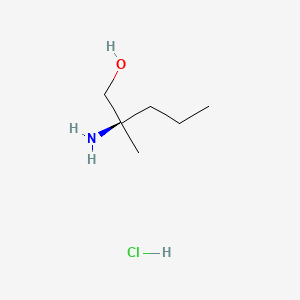
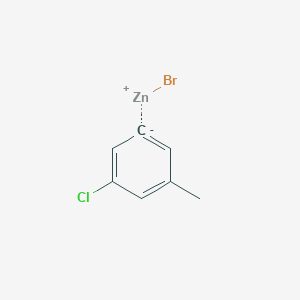
![2-{[4-(Quinoxalin-2-ylsulfamoyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14892735.png)
